![molecular formula C12H16N2O3S B13275725 1-[3-(Methylsulfonyl)benzoyl]piperazine](/img/structure/B13275725.png)
1-[3-(Methylsulfonyl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methanesulfonylbenzoyl)piperazine is a chemical compound with the molecular formula C12H17ClN2O3S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methanesulfonylbenzoyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of 1-(3-Methanesulfonylbenzoyl)piperazine often involves bulk custom synthesis and procurement. Companies like ChemScene and BLDPharm provide this compound in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methanesulfonylbenzoyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, bromides, and various bases. The conditions often involve basic environments and specific temperature controls to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts typically yields protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Scientific Research Applications
1-(3-Methanesulfonylbenzoyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of bioactive molecules and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methanesulfonylbenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(3-Methanesulfonylbenzoyl)piperazine include:
- 1-(3-Trifluoromethylbenzoyl)piperazine
- 1-(3-Chlorobenzoyl)piperazine
- 1-(3-Nitrobenzoyl)piperazine
Uniqueness
1-(3-Methanesulfonylbenzoyl)piperazine is unique due to its methanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(3-methylsulfonylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 |
InChI Key |
GWEJONLWODDJEY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


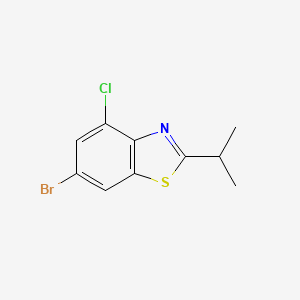
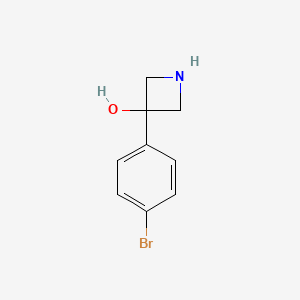
![(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13275658.png)

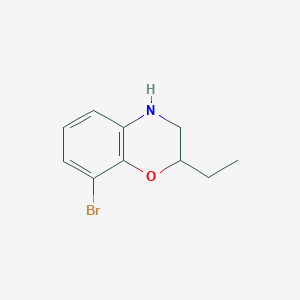
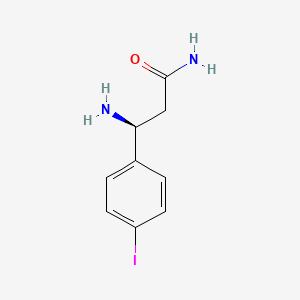
amine](/img/structure/B13275689.png)
![1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13275704.png)
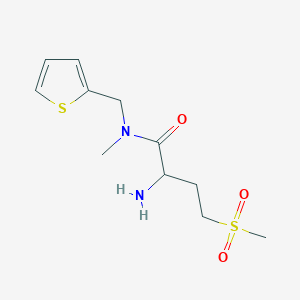

amine](/img/structure/B13275717.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B13275728.png)
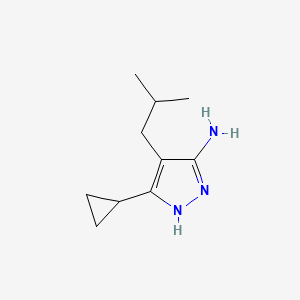
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13275732.png)
